An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-amino-2-nitrobenzoate
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-amino-2-nitrobenzoate
Introduction
Ethyl 3-amino-2-nitrobenzoate (CAS No. 193014-01-6) is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an ethyl ester, a primary amine, and a nitro group positioned on a benzene ring, makes it a uniquely versatile building block. The strategic ortho-positioning of the amino and nitro groups is particularly noteworthy; upon reduction of the nitro moiety, the resulting ortho-phenylenediamine derivative becomes a powerful precursor for the synthesis of a wide array of fused heterocyclic systems.[3] These heterocyclic scaffolds are prevalent in numerous pharmacologically active molecules, positioning Ethyl 3-amino-2-nitrobenzoate as a key intermediate in the drug discovery pipeline.[4]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 3-amino-2-nitrobenzoate, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The physicochemical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. While extensive experimental data for this specific isomer is not widely published, we can consolidate known information and provide expert-based estimations based on closely related analogs.
| Property | Value | Reference / Rationale |
| IUPAC Name | Ethyl 3-amino-2-nitrobenzoate | [1] |
| CAS Number | 193014-01-6 | [1][5][6] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][6] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | White to light yellow solid | [7] Based on supplier data and appearance of isomers. |
| Melting Point | Estimated: 90-110 °C | Rationale: The isomer Ethyl 2-amino-3-nitrobenzoate has a reported melting point of 108 °C.[8][9] Positional changes of substituents can alter crystal packing and hydrogen bonding, affecting the melting point. |
| Boiling Point | Estimated: >300 °C at 760 mmHg | Rationale: The isomer Ethyl 2-amino-3-nitrobenzoate has a reported boiling point of 350.6 °C.[9] High boiling points are expected for aromatic compounds with multiple polar functional groups. |
| Solubility Profile | - Insoluble in water.- Soluble in DMSO, Ethanol, Methanol, Chloroform, Ethyl Acetate. | Rationale: Based on the properties of the closely related isomer, Ethyl 2-amino-3-nitrobenzoate, which shows good solubility in common organic solvents but limited aqueous solubility.[3] |
| XLogP3-AA | 1.8 | [1] Computed value indicating moderate lipophilicity. |
Spectroscopic Profile for Structural Elucidation
Definitive structural confirmation relies on a combination of spectroscopic methods. Below are the predicted spectra for Ethyl 3-amino-2-nitrobenzoate, based on established principles of spectroscopy and data from analogous structures.[8][10][11][12]
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Frequency: 400 MHz)
-
δ 7.6-7.8 (m, 2H): Aromatic protons (H4 and H6). These protons would likely appear as multiplets or doublets of doublets due to coupling with each other and H5. The electron-withdrawing nitro and ester groups would shift them downfield.
-
δ 6.8-7.0 (t, 1H): Aromatic proton (H5). This proton is expected to be a triplet (or dd) and shifted upfield relative to H4 and H6 due to its meta-positioning relative to the electron-withdrawing groups.
-
δ 5.0-6.0 (br s, 2H): Amine protons (-NH₂). The chemical shift can vary significantly with concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.
-
δ 4.39 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Frequency: 100 MHz)
-
δ ~165: Ester carbonyl carbon (-C=O).
-
δ ~148: Aromatic carbon C3 (attached to -NH₂).
-
δ ~135: Aromatic carbon C2 (attached to -NO₂).
-
δ ~130-132: Aromatic carbons C1 and C6.
-
δ ~118-122: Aromatic carbons C4 and C5.
-
δ ~61: Ethyl ester methylene carbon (-OCH₂).
-
δ ~14: Ethyl ester methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
3400-3200 cm⁻¹: Two distinct sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
~1700 cm⁻¹: A strong, sharp absorption from the C=O stretch of the ethyl ester.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively.
-
~1600 cm⁻¹: C=C stretching bands of the aromatic ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 210.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 165), followed by loss of CO (m/z = 137), and loss of the nitro group (-NO₂, m/z = 119).
Synthesis and Manufacturing Protocols
The synthesis of Ethyl 3-amino-2-nitrobenzoate can be approached from two primary strategic directions. The choice of route often depends on the availability of starting materials and the desired scale of production.
Route 1: Regioselective Nitration of Ethyl 3-aminobenzoate
This approach involves the direct nitration of a commercially available precursor. The key challenge is controlling the regioselectivity, as the strongly activating amino group directs ortho and para, while the deactivating ester group directs meta.
Causality of Experimental Choices: The amino group's activating effect dominates, directing the incoming electrophile (NO₂⁺) to positions 2, 4, and 6. Nitration at position 2 is sterically hindered by the adjacent ester group, but the formation of the desired product is feasible. Using a mixed acid system (HNO₃/H₂SO₄) at low temperatures is crucial to generate the nitronium ion (NO₂⁺) while minimizing side reactions and thermal decomposition.
Step-by-Step Protocol:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add Ethyl 3-aminobenzoate (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents), pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8. The product will precipitate or can be extracted with ethyl acetate (3x volumes).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired Ethyl 3-amino-2-nitrobenzoate isomer.
Route 2: Fischer Esterification of 3-amino-2-nitrobenzoic Acid
This is often the more reliable and high-yielding laboratory method, starting from the corresponding carboxylic acid. This route avoids issues with regioselectivity during nitration.
Causality of Experimental Choices: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the product side (Le Châtelier's principle). A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy for the reaction.
Step-by-Step Protocol:
-
Setup: Suspend 3-amino-2-nitrobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization from an ethanol/water mixture.
Chemical Reactivity and Synthetic Utility
The true value of Ethyl 3-amino-2-nitrobenzoate lies in its potential for transformation into complex heterocyclic structures. The reactivity is dominated by the nitro and amino groups.
Reduction of the Nitro Group: Gateway to Heterocycles
The most critical reaction of this molecule is the selective reduction of the nitro group to a primary amine, yielding Ethyl 2,3-diaminobenzoate . This transformation creates the ortho-diamine functionality required for subsequent cyclization reactions.
Common Reduction Protocols:
-
Tin(II) Chloride (SnCl₂): A classic and reliable method. The reaction is typically run in concentrated HCl or ethanol.
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is clean but requires specialized pressure equipment.[13]
-
Indium/Ammonium Chloride: A milder method that can be performed in aqueous ethanol, offering good functional group tolerance.[14]
Protocol for Nitro Reduction using Indium:
-
Charge a round-bottomed flask with Ethyl 3-amino-2-nitrobenzoate (1 equivalent) suspended in ethanol (10 volumes).
-
Add an aqueous solution of ammonium chloride (10 equivalents in 5 volumes of water).
-
Add indium powder (4 equivalents) to the mixture.
-
Heat the reaction at reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with water, and filter to remove inorganic salts.
-
Extract the aqueous filtrate with dichloromethane or ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the resulting Ethyl 2,3-diaminobenzoate.
Cyclization Reactions of Ethyl 2,3-diaminobenzoate
The synthesized ortho-diamine is a linchpin intermediate for forming five- and six-membered heterocyclic rings fused to the benzene core.
-
Benzimidazole Synthesis: Reaction with various aldehydes in an oxidizing medium, or with carboxylic acids (or their derivatives) under heating, yields 2-substituted benzimidazoles.
-
Quinoxaline Synthesis: Condensation with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) directly produces substituted quinoxalines.
-
Benzimidazolone Synthesis: Reaction with phosgene, carbonyldiimidazole (CDI), or urea provides a direct route to benzimidazol-2-ones.
Reactions of the Amino Group
The primary amino group can undergo standard transformations such as acylation, sulfonylation, and diazotization, allowing for further diversification of the molecular structure before or after other modifications.[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 3-amino-2-nitrobenzoate is not widely available, data from closely related isomers suggest the following precautions:
-
Hazards: May cause skin, eye, and respiratory irritation. Handle with care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7]
Conclusion
Ethyl 3-amino-2-nitrobenzoate is a strategically important chemical intermediate whose value is defined by its dense and versatile functionality. Although detailed public data on this specific isomer is sparse, its role as a precursor to ortho-phenylenediamines makes it an invaluable tool for synthetic chemists. The ability to readily convert this compound into medicinally relevant scaffolds like benzimidazoles and quinoxalines ensures its continued relevance in the fields of drug discovery, materials science, and organic synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic programs.
References
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
Tradeindia. (n.d.). Ethyl 3-Amino-2-Nitrobenzoate Ingredients: Herbal. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-amino-2-nitrobenzoate. Retrieved January 9, 2026, from [Link]
-
Bide Pharmatech Ltd. (n.d.). Ethyl 3-amino-2-nitrobenzoate CAS NO.193014-01-6. Retrieved January 9, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved January 9, 2026, from [Link]
-
Mosher Chemical. (n.d.). Ethyl 3-amino-2-nitrobenzoate. Retrieved January 9, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-[(2-nitrobenzoyl)amino]benzoate. Retrieved January 9, 2026, from [Link]
-
Suzhou Unite pharmaTech Co., Ltd. (n.d.). Ethyl 3-amino-2-nitrobenzoate. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Retrieved January 9, 2026, from [Link]
-
Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved January 9, 2026, from [Link]
-
Reddit. (2025). Feasibility of baker's yeast for reducing 3-nitrobenzoic acid to 3-aminobenzoic acid?. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
PubMed. (2002). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. Retrieved January 9, 2026, from [Link]
Sources
- 1. Ethyl 3-amino-2-nitrobenzoate | C9H10N2O4 | CID 18315537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reliable Chemical Trading Partner, Professional Ethyl 3-amino-2-nitrobenzoate Supply [methylbenzoate-benzoicacid.com]
- 3. Buy Ethyl 2-amino-3-nitrobenzoate | 61063-11-4 [smolecule.com]
- 4. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Ethyl 3-amino-2-nitrobenzoate, CasNo.193014-01-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 7. Ethyl 3-Amino-2-Nitrobenzoate Ingredients: Herbal Ingredients: Herbal at Best Price in Shanghai | Shanghai Mof Chemical Tech Limited [tradeindia.com]
- 8. ethyl 2-amino-3-nitro-benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. rsc.org [rsc.org]
- 11. guidechem.com [guidechem.com]
- 12. Ethyl 3-aminobenzoate(582-33-2) 1H NMR [m.chemicalbook.com]
- 13. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products - PubMed [pubmed.ncbi.nlm.nih.gov]
